molybdenum(2+);tetraacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

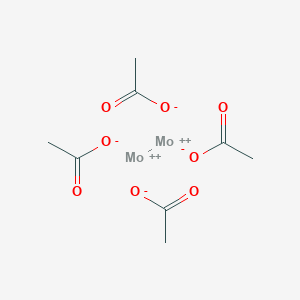

Tetrakis(mu-(acetato-O:O’))dimolybdenum, also known as dimolybdenum tetraacetate, is a coordination compound with the molecular formula C8H12Mo2O8. This compound features a metal-metal bond between two molybdenum atoms, bridged by four acetate ligands. It is a notable example of a compound with a quadruply bonded metal-metal interaction, which is of significant interest in the field of inorganic chemistry .

准备方法

Synthetic Routes and Reaction Conditions

Tetrakis(mu-(acetato-O:O’))dimolybdenum can be synthesized through the reaction of molybdenum hexacarbonyl with acetic acid. The reaction typically proceeds as follows:

Mo2(CO)6+4CH3COOH→Mo2(O2CCH3)4+6CO+2H2

This reaction is carried out under reflux conditions, where molybdenum hexacarbonyl is dissolved in acetic acid and heated to facilitate the formation of the desired product .

Industrial Production Methods

While the industrial production of tetrakis(mu-(acetato-O:O’))dimolybdenum is not as common as its laboratory synthesis, it can be scaled up using similar reaction conditions. The key is to maintain a controlled environment to ensure the purity and yield of the compound. Industrial methods may involve continuous flow reactors to optimize the reaction efficiency and minimize by-products .

化学反应分析

Ligand Substitution Reactions

The acetate ligands in Mo₂(O₂CCH₃)₄ are labile, enabling diverse substitutions:

Halide Ligand Exchange

Reacting with hydrochloric acid replaces acetate with chloride ligands:

Mo2(O2CCH3)4+8HCl→[Mo2Cl8]4−+4HO2CCH3

The resulting [Mo₂Cl₈]⁴⁻ retains the Mo–Mo quadruple bond but exhibits a shorter Mo–Mo distance (2.093 Å → 2.08 Å) .

Phosphine Ligand Incorporation

Phosphine ligands such as P(C₄H₉)₃ displace acetate groups:

Mo2(O2CCH3)4+4P C4H9 3→Mo2Cl4[P C4H9 3]4+4HO2CCH3

This reaction increases solubility in nonpolar solvents .

Axial Ligation with Lewis Acids

Lewis acids like Li⁺ enhance axial ligation. For example, [pyLiMo₂(SNO5)₄Cl] exhibits a shortened Mo–Cl bond (2.653 Å) due to Li⁺ polarization effects .

Redox Reactivity

While Mo₂(O₂CCH₃)₄ itself is diamagnetic, its derivatives participate in redox processes:

Electron-Transfer Reactions

In enzymatic analogs, Mo centers cycle between +IV and +VI oxidation states during hydroxylation. For Mo₂(O₂CCH₃)₄, transient Mo(V) species form during electron transfer to iron-sulfur clusters .

Electrochemical Behavior

Cyclic voltammetry of Mo₂(O₂CCH₃)₄ derivatives reveals reversible oxidation waves at +0.45 V (vs. Ag/AgCl), attributed to the Mo₂⁴⁺/Mo₂⁵⁺ couple .

Trinuclear Cluster Formation

Byproducts of Mo₂(O₂CCH₃)₄ synthesis include trinuclear Mo₃ clusters, though their structures remain less characterized .

Heterometallic Complexes

Reactions with osmium carbonyls yield decanuclear clusters like [Os₁₀C(CO)₂₄]²⁻ under microwave conditions .

Structural and Spectroscopic Data

Key metrics for Mo₂(O₂CCH₃)₄ and derivatives:

| Compound | Mo–Mo Distance (Å) | Notable Features |

|---|---|---|

| Mo₂(O₂CCH₃)₄ | 2.093 | Quadruple bond (σ²π⁴δ²) |

| [Mo₂Cl₈]⁴⁻ | 2.080 | Enhanced δ-bonding character |

| Mo₂(SNO5)₄ (with Li⁺) | 2.140 | Polarized Mo–Cl bonds |

Reaction Mechanisms

科学研究应用

Structure and Properties

The molecular structure of molybdenum(II) tetraacetate adopts a "Chinese lantern" configuration, where each Mo(II) center is coordinated by four acetate ligands. The Mo-Mo bond length is approximately 2.0934 Å, while the Mo-O bond length is around 2.119 Å . The compound's stability and bonding characteristics make it an important subject of study in coordination chemistry.

Intermediate in Synthesis

Molybdenum(II) tetraacetate is primarily utilized as an intermediate compound in the synthesis of other molybdenum complexes with quadruple metal-metal bonds. The acetate ligands can be substituted to create new compounds, such as [Mo2Cl_8$$$$^4- and Mo_2Cl_4[P(C_4H_9)_3]^4+ .

Catalysis

Due to its unique electronic structure and bonding properties, molybdenum(II) tetraacetate is investigated for its catalytic potential in various chemical reactions. Its ability to facilitate electron transfer processes makes it a candidate for catalyzing organic transformations, including oxidation and reduction reactions.

Material Science

In material science, molybdenum compounds are explored for their applications in creating advanced materials with specific electrical and thermal properties. Molybdenum(II) tetraacetate can be used in the production of thin films and coatings that exhibit desirable characteristics such as conductivity or resistance to corrosion.

Biochemical Applications

Research has indicated potential applications of molybdenum complexes in biochemistry, particularly in enzyme mimetics where molybdenum plays a crucial role in redox reactions. Molybdenum(II) tetraacetate may serve as a model compound for studying enzyme mechanisms involving molybdenum-containing enzymes.

Case Study 1: Synthesis of New Molybdenum Complexes

A study demonstrated the use of molybdenum(II) tetraacetate as a precursor for synthesizing novel quadruply bonded molybdenum complexes. Researchers successfully replaced acetate ligands with chloride ions to form stable chlorinated derivatives, showcasing the versatility of this compound in synthetic chemistry .

Case Study 2: Catalytic Activity

In another investigation, molybdenum(II) tetraacetate was tested for its catalytic activity in the oxidation of alcohols to aldehydes. The results indicated that this compound could effectively catalyze the reaction under mild conditions, providing insights into its potential applications in green chemistry .

作用机制

The mechanism of action of tetrakis(mu-(acetato-O:O’))dimolybdenum involves its ability to form strong metal-metal bonds and interact with various ligands. The quadruply bonded molybdenum atoms can undergo redox reactions, ligand exchange, and coordination with other molecules. These interactions are crucial for its catalytic activity and potential biological effects .

相似化合物的比较

Similar Compounds

Chromium(II) acetate: Similar structure with chromium instead of molybdenum.

Ruthenium(II) acetate: Similar coordination environment with ruthenium.

Iron(II) acetate: Another example of a metal acetate complex with iron.

Uniqueness

Tetrakis(mu-(acetato-O:O’))dimolybdenum is unique due to its quadruply bonded molybdenum atoms, which is less common compared to other metal-metal bonded compounds. This unique bonding leads to distinct chemical and physical properties, making it a valuable compound for research and industrial applications .

生物活性

Molybdenum(II) tetraacetate, with the chemical formula Mo2(O2CCH3)4, is a coordination compound that exhibits unique biological and chemical properties. This article explores its biological activity, structural characteristics, and potential applications based on recent research findings.

Structural Characteristics

Molybdenum(II) tetraacetate is characterized by its dimolybdenum structure , where two molybdenum atoms are connected by a quadruple bond. The compound adopts a Chinese lantern structure , with four acetate groups bridging the two metal centers. Key structural parameters include:

This unique bonding configuration contributes to its stability and reactivity, which are critical for its biological functions.

Enzymatic Role

Molybdenum is an essential trace element in biological systems, primarily functioning as a cofactor for various metalloenzymes. In the case of molybdenum(II) tetraacetate, it plays a crucial role in:

- Nitrogen fixation : Molybdenum-containing enzymes like nitrogenase are vital for converting atmospheric nitrogen into ammonia, a process essential for plant growth.

- Sulfite oxidase activity : Molybdenum is integral to sulfite oxidase, which catalyzes the oxidation of sulfite to sulfate in the sulfur metabolism pathway .

The biological activity of molybdenum compounds often depends on their ability to form complexes with organic molecules, enhancing their solubility and bioavailability.

Case Studies

- Molybdenum Cofactor in Microorganisms :

- Electron Transport Properties :

Applications

Molybdenum(II) tetraacetate has several potential applications in both biological and industrial fields:

- Agriculture : Its role as a micronutrient can enhance crop yields by improving nitrogen fixation in legumes.

- Biotechnology : The compound's electron transport capabilities may be harnessed in developing biosensors or bioelectronic devices.

- Catalysis : Molybdenum complexes are used as catalysts in various chemical reactions, including oxidation processes.

Summary of Research Findings

属性

CAS 编号 |

14221-06-8 |

|---|---|

分子式 |

C8H12Mo2O8 |

分子量 |

428.1 g/mol |

IUPAC 名称 |

molybdenum(2+);tetraacetate |

InChI |

InChI=1S/4C2H4O2.2Mo/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |

InChI 键 |

DOOLFANBWPPEGQ-UHFFFAOYSA-J |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |

手性 SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |

规范 SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |

Key on ui other cas no. |

14221-06-8 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。